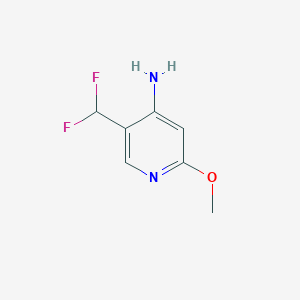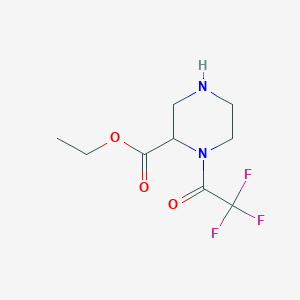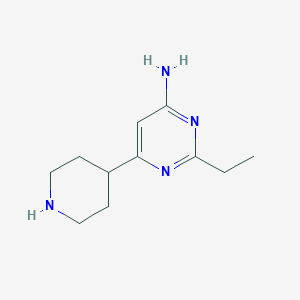
6-Chloro-2-cyclopropylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Chloro-2-cyclopropylpyrimidin-4(3H)-one est un composé hétérocyclique qui présente un cycle pyrimidine substitué par un atome de chlore en position 6 et un groupe cyclopropyle en position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-Chloro-2-cyclopropylpyrimidin-4(3H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 2-cyclopropyl-4,6-dichloropyrimidine avec un nucléophile approprié, tel qu'une amine ou un alcool, en conditions basiques pour former la structure pyrimidinone souhaitée.
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut souvent l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler la température, la pression et les concentrations de réactifs.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Chloro-2-cyclopropylpyrimidin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore en position 6 peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réactions de cyclisation : Le groupe cyclopropyle peut participer à des réactions de cyclisation pour former des structures cycliques plus complexes.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et les alcools, souvent en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour les réactions d'oxydation.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire des dérivés d'aminopyrimidine, tandis que les réactions d'oxydation peuvent produire des oxydes de pyrimidinone.
4. Applications de la recherche scientifique
La this compound présente plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est utilisée comme élément constitutif pour la synthèse de composés pharmaceutiques, en particulier ceux présentant des propriétés antivirales, antibactériennes ou anticancéreuses potentielles.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Les chercheurs utilisent ce composé pour étudier les interactions des dérivés de pyrimidine avec des cibles biologiques, telles que les enzymes et les récepteurs.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. L'atome de chlore et le groupe cyclopropyle contribuent à l'affinité de liaison et à la spécificité du composé. Les voies et les cibles exactes dépendent de l'application spécifique et des dérivés formés à partir du composé.
Applications De Recherche Scientifique
6-Chloro-2-cyclopropylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, antibacterial, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-cyclopropylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and cyclopropyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Chloro-2-cyclopropylpyrimidin-4-amine : Ce composé a une structure similaire, mais contient un groupe amine au lieu d'une cétone.
2-Cyclopropyl-4,6-dichloropyrimidine : Ce composé précurseur possède deux atomes de chlore et est utilisé dans la synthèse de la 6-Chloro-2-cyclopropylpyrimidin-4(3H)-one.
4-(6-Chloro-2-cyclopropyl-pyrimidin-4-yl)-2H-thiazole : Ce composé présente un cycle thiazole fusionné à la structure pyrimidine.
Unicité
La this compound est unique en raison de son schéma de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-6(11)10-7(9-5)4-1-2-4/h3-4H,1-2H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFPWOPSNMBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11778043.png)
![3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778046.png)

![Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11778057.png)
![4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11778061.png)



![5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778105.png)
![6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778107.png)


